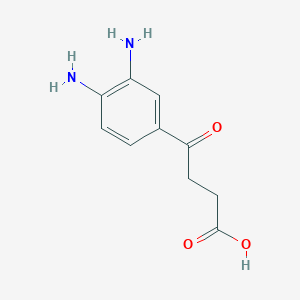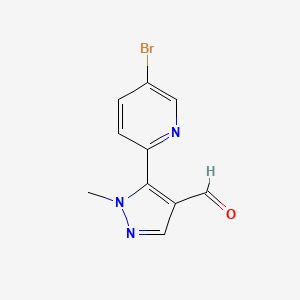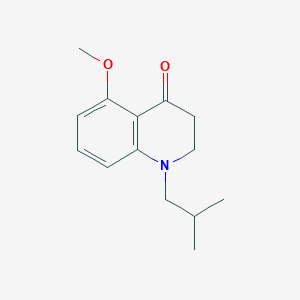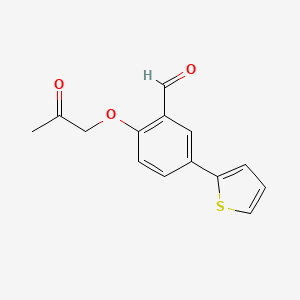
3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid
描述
3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a ketone derivative of the amino acid leucine and has a unique chemical structure that makes it an interesting subject of study.
科学研究应用
3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been extensively studied for its potential applications in various fields. In biomedical research, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been shown to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has also been studied for its potential use as a biomarker for oxidative stress in vivo and in vitro. In addition, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy to study free radicals and reactive oxygen species (ROS) in biological systems.
作用机制
The mechanism of action of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is not fully understood, but it is believed to involve the scavenging of free radicals and ROS. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid reacts with free radicals and ROS to form stable adducts, which can be detected by EPR spectroscopy. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been shown to scavenge a variety of free radicals and ROS, including superoxide, hydroxyl radical, and nitric oxide.
Biochemical and Physiological Effects:
3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid can protect cells from oxidative stress-induced apoptosis and DNA damage. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has been shown to have anti-tumor effects in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is its ability to scavenge a wide range of free radicals and ROS. This makes it a useful tool for studying oxidative stress in biological systems. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is also relatively stable and can be easily synthesized in the laboratory. However, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are many future directions for research on 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid. One area of interest is the development of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid-based therapeutic agents for the treatment of diseases such as cancer and neurodegenerative diseases. Another area of interest is the use of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid as a biomarker for oxidative stress in vivo and in vitro. In addition, further studies are needed to fully understand the mechanism of action of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid and its potential side effects.
Conclusion:
In conclusion, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is a chemical compound with potential applications in various fields, including biomedical research and EPR spectroscopy. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has antioxidant and anti-inflammatory properties and has been shown to scavenge a wide range of free radicals and ROS. 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid has advantages and limitations for lab experiments, and there are many future directions for research on this compound. Overall, 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is an interesting subject of study that has the potential to contribute to many areas of scientific research.
属性
IUPAC Name |
3,3-dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-4-6-11(7-5-10)12(15)8-14(2,3)9-13(16)17/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQQAMZUOYVYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1465506.png)
![4-[3-(tert-Butyl)phenyl]tetrahydro-2H-pyran-4-ol](/img/structure/B1465508.png)

![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1465512.png)


![Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1465517.png)
![3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione](/img/structure/B1465519.png)
![Imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B1465520.png)


![(3S,7R,8AS)-3-(tert-butyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465523.png)
![7-Methyl-7,11-diazaspiro[5.6]dodecane](/img/structure/B1465525.png)